N-(4-(diethylamino)-2-methylphenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide

Description

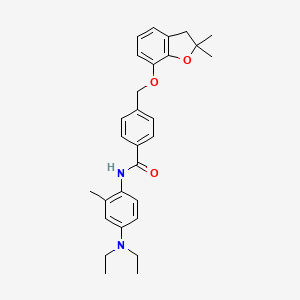

N-(4-(diethylamino)-2-methylphenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is a complex organic compound Its structure includes a benzamide core, substituted with various functional groups, including a diethylamino group, a methyl group, and a benzofuran moiety

Properties

IUPAC Name |

N-[4-(diethylamino)-2-methylphenyl]-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N2O3/c1-6-31(7-2)24-15-16-25(20(3)17-24)30-28(32)22-13-11-21(12-14-22)19-33-26-10-8-9-23-18-29(4,5)34-27(23)26/h8-17H,6-7,18-19H2,1-5H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCKGUMEWLZVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diethylamino)-2-methylphenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Benzamide Core: Starting with a suitable benzoyl chloride and reacting it with an amine to form the benzamide.

Introduction of the Diethylamino Group: This could be achieved through a substitution reaction using diethylamine.

Attachment of the Benzofuran Moiety: This step might involve an etherification reaction, where the benzofuran derivative is attached to the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group or the benzofuran moiety.

Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(diethylamino)-2-methylphenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide could have several research applications:

Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

Materials Science: Possible applications in the development of new materials with specific properties.

Biological Studies: Investigation of its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

N-(4-(dimethylamino)phenyl)benzamide: Similar structure but with a dimethylamino group instead of diethylamino.

N-(4-(diethylamino)phenyl)-4-methylbenzamide: Similar structure but without the benzofuran moiety.

Uniqueness

N-(4-(diethylamino)-2-methylphenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is unique due to the presence of the benzofuran moiety, which could impart distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-(diethylamino)-2-methylphenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide, a compound with the CAS number 36499-49-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C29H30N2O2

- Molecular Weight : 438.57 g/mol

- IUPAC Name : 3-[4-(diethylamino)-2-methylphenyl]-3-(1,2-dimethylindol-3-yl)-2-benzofuran-1-one

- Physical State : Solid (white to light yellow powder)

- Melting Point : 215.0 to 219.0 °C

The biological activity of this compound can be attributed to its interaction with various cellular targets. Preliminary studies suggest that it may exhibit antitumor properties by inhibiting tubulin polymerization, which is crucial for mitosis in cancer cells. The compound's structure allows it to bind at the colchicine site on tubulin, leading to disruption in microtubule dynamics.

Anticancer Activity

Research has shown that derivatives of dihydrobenzofuran compounds possess significant anticancer properties. For instance, related compounds have been evaluated against a panel of 60 human tumor cell lines. Notably, certain derivatives demonstrated GI(50) values (the concentration required for 50% growth inhibition) as low as 0.3 µM, indicating potent activity against leukemia and breast cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound | GI(50) Value (µM) | Cancer Type |

|---|---|---|

| Compound 2b | <10 | Breast Cancer |

| Compound 2c | 0.3 | General Tumor Panel |

| Compound 2d | >10 | Various Tumors |

Mechanism of Cytotoxicity

The cytotoxic mechanism involves inhibition of mitosis through interference with tubulin polymerization. The compound has been shown to inhibit tubulin polymerization by approximately 50% at concentrations around 13 µM . This effect is particularly pronounced in certain enantiomers of the compound, suggesting that stereochemistry plays a critical role in its biological activity.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

- Synthesis and Evaluation : A study synthesized a series of dihydrobenzofuran lignans and assessed their anticancer activity using an in vitro human disease-oriented tumor cell line screening panel. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity and selectivity towards different cancer types .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing the biological activity of benzofuran derivatives. For example, hydroxyl groups at specific positions have been shown to increase potency against breast cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.